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molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754081

Procedure details

Following the same procedure, at 30° C. for 3 hours using 22.8 grams (0.10 mole) of bisphenol A and 100 grams (5 moles) of hydrogen fluoride, a mixture containing 5.1 gms of phenol, 7.7 gms of bisphenol A and 8.5 gms of p-isopropenylphenol (monomer, dimers and oligomers) was obtained.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](C2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.F.C1(O)C=CC=CC=1>>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
100 g
Type
reactant
Smiles
F
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
7.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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